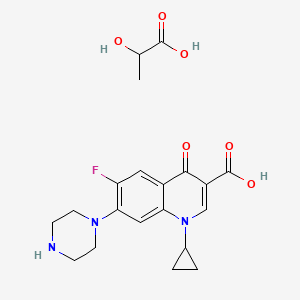
Nadifloxacin isomer 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nadifloxacin isomer 2 is an impurity of Nadifloxacin , a potent, broad-spectrum, quinolone agent approved for topical use in acne vulgaris and skin infections . Nadifloxacin is a topical fluoroquinolone antibiotic for the treatment of acne vulgaris . It is also used to treat bacterial skin infections .
Molecular Structure Analysis
The S (−) isomer of nadifloxacin, has been shown to be more potent than the R (+) isomer and twice as active as the racemic form of nadifloxacin against Gram-positive and Gram-negative bacteria . It is a new broad-spectrum anti-MRSA agent belonging to the benzoquinolizine subclass of QN .Chemical Reactions Analysis
Nadifloxacin has shown extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of nadifloxacin and its degradants . LC–ESI–MS n helped in structural elucidation of degradants and a degradation pathway for nadifloxacin has been proposed .Physical and Chemical Properties Analysis
Nadifloxacin has a molar mass of 360.385 g·mol −1 . It has a melting point of 245 to 247 °C (473 to 477 °F) (dec.) . Nadifloxacin has limited penetration into the deep layer of the skin because it is poorly water soluble and it has a log p value of 2.47 .Mécanisme D'action
Nadifloxacin inhibits the enzyme DNA gyrase that is involved in bacterial DNA synthesis and replication, thus inhibiting the bacterial multiplication . Nadifloxacin in addition to determine a therapeutic antibacterial action, can have a sebostatic and anti-inflammatory action, thus contributing to the improvement of the clinical condition of the patient .
Safety and Hazards
Orientations Futures
Research is being conducted to enhance the topical delivery of Nadifloxacin by incorporating it into a transethosomal gel formulation . The optimized transethosomal formulation displayed enhanced in vitro antimicrobial and in vivo anti-acne effects against Propionibacterium acnes in Wistar albino rats when compared to the marketed formulation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nadifloxacin isomer 2 involves the conversion of Nadifloxacin to its isomer 2 through a series of chemical reactions.", "Starting Materials": [ "Nadifloxacin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve Nadifloxacin in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify it with hydrochloric acid.", "Step 4: Extract the resulting solid with ethanol and filter the solution.", "Step 5: Concentrate the filtrate to obtain Nadifloxacin isomer 2 as a solid." ] } | |
Numéro CAS |
130539-72-9 |
Formule moléculaire |
C19H17FN2O4 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |
Clé InChI |
WKEGKVZMFNTXSG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


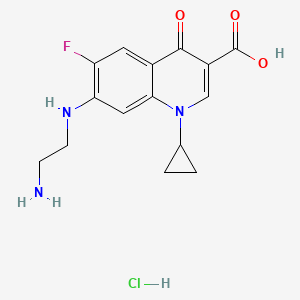
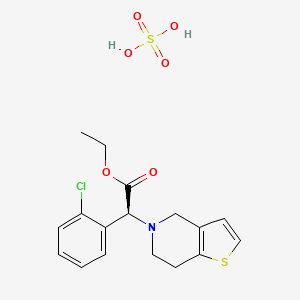
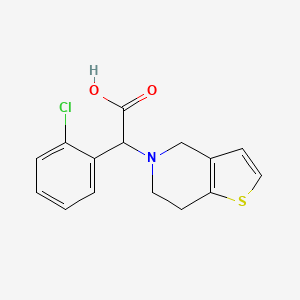
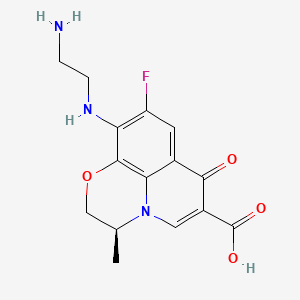
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
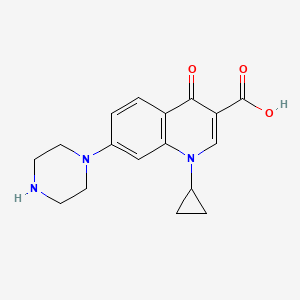
![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)
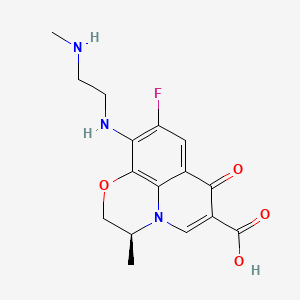
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
